molecular formula C21H23ClN2O3 B4731925 N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

Cat. No.: B4731925
M. Wt: 386.9 g/mol
InChI Key: YQALKUWKWCQQRG-JXAWBTAJSA-N
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Description

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a butylamino group, a chlorophenyl group, and a methoxybenzamide group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-chlorobenzaldehyde with butylamine to form an intermediate Schiff base. This intermediate is then reacted with 2-methoxybenzoyl chloride under appropriate conditions to yield the final product. The reaction conditions typically involve the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the butylamino group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the chlorine atom with the corresponding functional group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohol derivatives.

Scientific Research Applications

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: In biological research, the compound is studied for its potential interactions with various biomolecules. It may serve as a probe to investigate enzyme activity or protein-ligand interactions.

    Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be evaluated for its activity against specific biological targets, such as enzymes or receptors, which are implicated in various diseases.

    Industry: In industrial applications, the compound can be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use. For example, in medicinal applications, the compound may inhibit an enzyme involved in disease progression, thereby exerting a therapeutic effect.

Comparison with Similar Compounds

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous functional groups or structural motifs, such as:

  • N-[(Z)-3-(butylamino)-1-(4-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
  • N-[(Z)-3-(butylamino)-1-(4-bromophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide

These compounds share similar core structures but differ in the substituents attached to the phenyl ring. The differences in substituents can lead to variations in their chemical reactivity, biological activity, and potential applications. For instance, the presence of a nitro group instead of a chloro group may enhance the compound’s electron-withdrawing properties, affecting its reactivity in substitution reactions.

Properties

IUPAC Name

N-[(Z)-3-(butylamino)-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClN2O3/c1-3-4-13-23-21(26)18(14-15-9-11-16(22)12-10-15)24-20(25)17-7-5-6-8-19(17)27-2/h5-12,14H,3-4,13H2,1-2H3,(H,23,26)(H,24,25)/b18-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQALKUWKWCQQRG-JXAWBTAJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C(=CC1=CC=C(C=C1)Cl)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCNC(=O)/C(=C/C1=CC=C(C=C1)Cl)/NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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